molecular formula C23H22N2O3S B2382776 3-Benzothiazol-2-yl-7-hydroxy-8-(2-methyl-piperidin-1-ylmethyl)-chromen-4-one CAS No. 637747-57-0

3-Benzothiazol-2-yl-7-hydroxy-8-(2-methyl-piperidin-1-ylmethyl)-chromen-4-one

Cat. No.: B2382776
CAS No.: 637747-57-0
M. Wt: 406.5
InChI Key: JPMBWXPVXZPNGX-UHFFFAOYSA-N
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Description

3-Benzothiazol-2-yl-7-hydroxy-8-(2-methyl-piperidin-1-ylmethyl)-chromen-4-one is a complex organic compound that features a benzothiazole moiety, a hydroxy group, and a chromenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzothiazol-2-yl-7-hydroxy-8-(2-methyl-piperidin-1-ylmethyl)-chromen-4-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Moiety: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Chromenone Synthesis: The chromenone core can be synthesized via the Pechmann condensation, which involves the reaction of a phenol with a β-keto ester in the presence of a strong acid.

    Coupling Reactions: The final step involves coupling the benzothiazole and chromenone structures, often using a base-catalyzed reaction or a transition metal-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The benzothiazole moiety can be reduced under specific conditions to form a dihydrobenzothiazole.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole or chromenone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in transition metal catalysis.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Biology

    Biological Activity: The compound may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

    Pharmaceuticals: Potential use in the development of new therapeutic agents due to its unique structure and biological activity.

Industry

    Material Science: The compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Benzothiazol-2-yl-7-hydroxy-8-(2-methyl-piperidin-1-ylmethyl)-chromen-4-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The benzothiazole and chromenone moieties could play a role in binding to molecular targets, while the piperidine group might enhance solubility or bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-Benzothiazol-2-yl-7-hydroxy-chromen-4-one: Lacks the piperidine group, which may affect its biological activity and solubility.

    7-Hydroxy-8-(2-methyl-piperidin-1-ylmethyl)-chromen-4-one: Lacks the benzothiazole moiety, which could influence its binding affinity to molecular targets.

Uniqueness

The presence of both the benzothiazole and chromenone moieties, along with the piperidine group, makes 3-Benzothiazol-2-yl-7-hydroxy-8-(2-methyl-piperidin-1-ylmethyl)-chromen-4-one unique. This combination of functional groups can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S/c1-14-6-4-5-11-25(14)12-16-19(26)10-9-15-21(27)17(13-28-22(15)16)23-24-18-7-2-3-8-20(18)29-23/h2-3,7-10,13-14,26H,4-6,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMBWXPVXZPNGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=NC5=CC=CC=C5S4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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